

Quantitative Xenograft Data Summary

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Compound Focus: Binimetinib

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The table below summarizes data from in vivo xenograft studies investigating **Binimetinib**'s antitumor activity.

Study Focus	Cell Line / Model Details	Dosing Regimen	Key Quantitative Results	Source / Citation
Antitumor Activity	Various BRAF-mutant human xenograft models in mice [1]	3 to 30 mg/kg daily for 21 days [2]	Dose-dependent inhibition of tumor growth [2]	Preclinical data [2]
Mechanism of Action	BRAF V600E mutant human melanoma xenografts [1]	Binimetinib + Encorafenib	Greater anti-tumor activity vs. either drug alone; delayed emergence of resistance [1]	DrugBank [1]
Overcoming Resistance	BRAF V600E mutant NSCLC patient-derived xenograft (PDX) [1]	Binimetinib + Encorafenib	Greater anti-tumor activity compared to binimetinib alone [1]	DrugBank [1]

Study Focus	Cell Line / Model Details	Dosing Regimen	Key Quantitative Results	Source / Citation
Personalized Therapy	12 PDX models from BRAF inhibitor-resistant patients [3]	Triple combo: Capmatinib + Encorafenib + Binimetinib	Complete and sustained tumor regression in all animals in a selected PDX model with high pMET [3]	PMC [3]

Detailed Experimental Protocols

Here are the methodologies for key xenograft experiments, which you can adapt for your research.

In Vivo Efficacy Study in Established Xenografts

This protocol is used to assess the antitumor activity of **Binimetinib** as a single agent or in combination.

- **Animal Model:** Immune-deficient mice (e.g., NSG - NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) [3].
- **Tumor Implantation:** Subcutaneous implantation of human cancer cell lines or patient-derived tumor cells, often mixed with Matrigel to enhance engraftment [3].
- **Randomization & Dosing:** Once tumors reach a predetermined volume (e.g., 200 mm³), mice are randomized into treatment groups. **Binimetinib** is typically administered via **oral gavage** [3].
 - **Vehicle:** 1% carboxymethylcellulose sodium, 0.5% Tween 80 in water [3].
 - **Dosing Frequency:** Continuously, twice daily (BID) [3].
- **Tumor Monitoring:** Tumor size is measured regularly (e.g., twice weekly) using calipers. Volume is calculated as $(W^2 \times L)/2$ [3].
- **Endpoint Analysis:** Animals are sacrificed when tumors in the control group reach the maximum allowed volume (e.g., 1000 mm³). Tumor growth inhibition is assessed by comparing the tumor volumes or growth rates between treated and control groups [3].

Patient-Derived Xenograft (PDX) Therapy Experiment

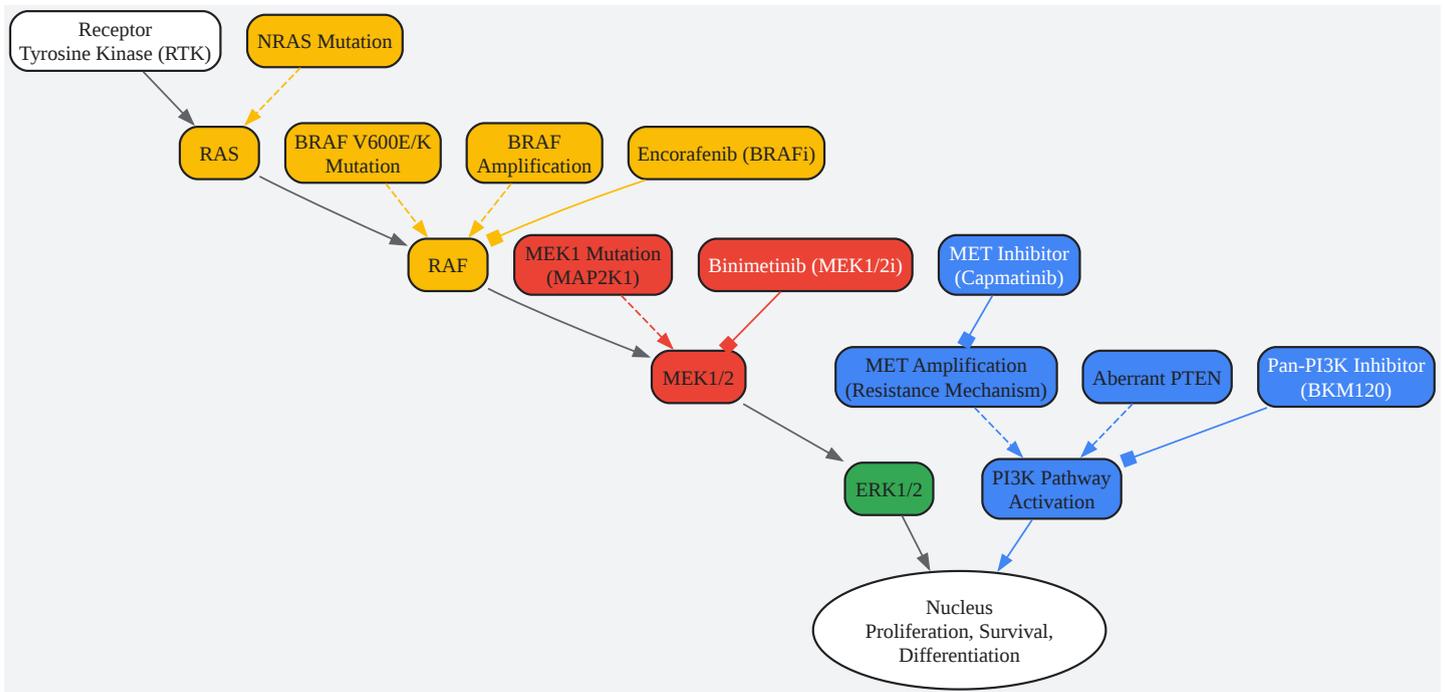
This protocol is designed to model and overcome therapy resistance using clinically relevant models.

- **PDX Generation:** Fresh tumor samples from patients who progressed on BRAF inhibitors are minced, digested with collagenase IV and trypsin, and implanted subcutaneously into NSG mice [3].

- **In Vivo Expansion:** Tumors are serially passaged in mice to expand the living biobank. This expansion phase can be performed under continuous drug pressure (e.g., with a BRAF inhibitor in diet) to maintain resistance profiles [3].
- **Therapy Trial:** Expanded PDX tumor chunks are re-implanted into a cohort of mice. After tumor establishment, a washout period may be implemented before mice are randomized into multiple second-line treatment arms to test different combination therapies [3].
- **Analysis:** In addition to tumor volume, tissues are collected for molecular analysis (e.g., Western Blot, IHC for Ki-67 and cleaved caspase-3, RPPA) to correlate response with proteomic and genomic features [3].

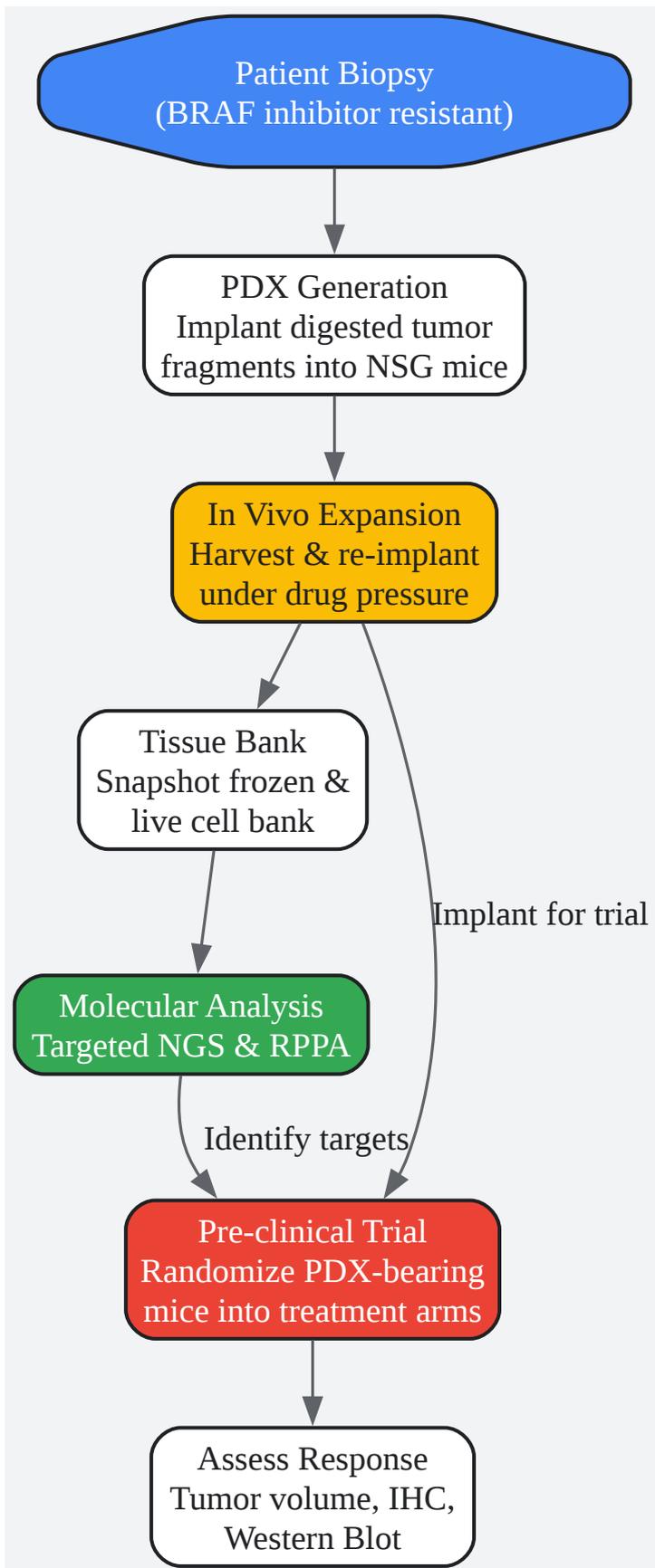
Signaling Pathway & Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by **Binimetinib** and the workflow for PDX experiments.



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Binimetinib targets MEK1/2 in the MAPK pathway; resistance can involve MAPK reactivation or parallel pathways like PI3K, requiring combination therapies [1] [3] [4].



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Workflow for establishing PDX models from resistant melanoma patients and using them in pre-clinical trials to test second-line therapies [3].

Key Insights for Researchers

- **Overcoming Resistance:** The most compelling data shows that **Binimetinib combined with encorafenib is more effective than either agent alone** and can **delay the emergence of resistance** in BRAF-mutant models [1]. For complex resistance involving parallel pathways like MET amplification, **triple combinations** (e.g., encorafenib + **binimetinib** + capmatinib) can induce complete and sustained regression in pre-clinical models [3].
- **Biomarker-Driven Models:** The PDX approach highlights the importance of **integrating genomic and proteomic data** (e.g., identifying MET amplification and pMET levels) to predict which tumors will respond to specific combination therapies, moving towards more personalized pre-clinical testing [3].

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